N-[1-(Oxan-4-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide
Description
N-[1-(Oxan-4-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide is a sulfonamide derivative featuring a pyrrolidine ring substituted with a tetrahydropyran (oxan-4-yl) group and a thiophene-2-sulfonamide moiety. This compound is structurally notable for its hybrid heterocyclic framework, which combines rigidity from the oxane ring with conformational flexibility from the pyrrolidine and thiophene systems. Such features are often exploited in medicinal chemistry for modulating pharmacokinetic properties, such as solubility and metabolic stability.
Properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S2/c16-20(17,13-2-1-9-19-13)14-11-3-6-15(10-11)12-4-7-18-8-5-12/h1-2,9,11-12,14H,3-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIZZJWGEYFAPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C2=CC=CS2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Oxan-4-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidine and oxane rings. These rings are then coupled with a thiophene sulfonamide group through a series of reactions that may include nucleophilic substitution, cyclization, and sulfonation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
N-[1-(Oxan-4-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the thiophene ring.
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity
- Anticancer Properties
- Neuroprotective Effects
Biological Activities
- Enzyme Inhibition
- Anti-inflammatory Effects
Material Science Applications
-
Organic Electronics
- The unique electronic properties of thiophene derivatives make them suitable for applications in organic semiconductors and photovoltaic devices. This compound could be explored for use in organic light-emitting diodes (OLEDs) or organic solar cells due to its favorable charge transport characteristics .
- Polymer Chemistry
Case Studies
Mechanism of Action
The mechanism of action of N-[1-(Oxan-4-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues in Patent Literature
The European patent EP 2 697 207 B1 () discloses sulfonamide derivatives with similar pharmacophores but distinct substituents. For example:
- N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide: This compound replaces the oxan-4-yl group with a trifluoromethylphenyl-oxazolidinone moiety.
- N-(3-(...)-4-méthoxyphényl)-N-méthyléthanethioamide : The thioamide variant here may exhibit reduced metabolic stability compared to the sulfonamide group in the target compound, as thioamides are prone to oxidation.
Comparison with N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide Hydrochloride
The hydrochloride salt N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride (CAS 1261232-64-7, ) shares the pyrrolidine-thiophene-sulfonamide core but lacks the oxan-4-yl substitution. Key differences include:
- Solubility : The oxan-4-yl group in the target compound likely enhances solubility in polar solvents compared to the hydrochloride salt, which may rely on ionic interactions for dissolution.
- Bioavailability : The oxane ring could reduce first-pass metabolism by shielding the pyrrolidine nitrogen from cytochrome P450 enzymes, a feature absent in the simpler hydrochloride derivative.
Data Table: Key Properties of Compared Compounds
Research Findings and Mechanistic Insights
- Target Compound : Preclinical studies suggest that the oxan-4-yl group confers improved blood-brain barrier penetration compared to simpler pyrrolidine derivatives, making it a candidate for central nervous system (CNS)-targeted therapies. The sulfonamide group may act as a hydrogen-bond acceptor, enhancing target binding.
- Patent Analogues: The trifluoromethylphenyl-oxazolidinone derivatives in EP 2 697 207 B1 are optimized for kinase inhibition, with the oxazolidinone ring serving as a rigid scaffold for ATP-binding pocket interactions. However, their high molecular weight may limit oral bioavailability.
Biological Activity
N-[1-(Oxan-4-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
This compound features a unique combination of functional groups, including a pyrrolidine ring, an oxane ring, and a thiophene sulfonamide moiety. Its molecular formula is with a molecular weight of 316.4 g/mol .
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of Pyrrolidine and Oxane Rings : These rings are synthesized through standard organic reactions.
- Coupling with Thiophene Sulfonamide : This step often involves nucleophilic substitution and cyclization reactions under optimized conditions to achieve high yields.
Antimicrobial and Antiviral Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial and antiviral activities. For instance, derivatives containing thiophene and sulfonamide functionalities have shown promising results against various pathogens .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Studies on related sulfonamides indicate their ability to inhibit inflammatory pathways, which could be relevant for therapeutic applications in diseases characterized by inflammation .
Anticancer Activity
Recent investigations into the biological activity of this compound have highlighted its anticancer potential. For example, derivatives have been tested against cancer cell lines, showing varying degrees of cytotoxicity. Notably, compounds with similar structural features have demonstrated IC50 values in the low micromolar range against multiple cancer types .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in disease pathways. Molecular docking studies suggest that it may bind effectively to these targets, modulating their activity and influencing cellular responses .
Comparative Analysis
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Anti-inflammatory, Anticancer | TBD |
| Similar Compound A | Structure | Anticancer | 11.20 (A549) |
| Similar Compound B | Structure | Antimicrobial | TBD |
Case Studies
Several case studies have documented the biological evaluation of compounds related to this compound:
- Anticancer Study : A study evaluated the cytotoxicity of various derivatives against A549 lung cancer cells, revealing significant activity for certain compounds with IC50 values ranging from 11.20 to 59.61 µg/mL after 72 hours of treatment .
- Inflammatory Response : Another investigation focused on the anti-inflammatory effects of thiophene derivatives, demonstrating their ability to reduce pro-inflammatory cytokine levels in vitro.
Q & A
Q. Q1. What are the optimal synthetic routes for preparing N-[1-(Oxan-4-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide, and how can reaction yields be improved?
A1. The compound can be synthesized via nucleophilic substitution between thiophene-2-sulfonyl chloride and 1-(Oxan-4-yl)pyrrolidin-3-amine. Key improvements involve:
- Base selection : Use 3-picoline or 3,5-lutidine to enhance coupling efficiency, as demonstrated in sulfonamide synthesis (e.g., triazolopyrimidine sulfonamides) .
- Solvent system : Acetonitrile or 1,4-dioxane under inert atmosphere at 60–90°C improves reaction homogeneity .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the product with >95% purity .
Q. Q2. How should researchers validate the identity and purity of this compound?
A2. Use a combination of:
- Spectroscopic techniques : - and -NMR to confirm structural integrity (e.g., sulfonamide S=O peaks at ~125–135 ppm in -NMR) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]+ ~395–415 Da, depending on substituents) .
- Chromatography : HPLC with UV detection (λ ~260–280 nm for thiophene derivatives) to assess purity .
Advanced Research Questions
Q. Q3. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound in enzyme inhibition studies?
A3.
- Targeted modifications : Vary the oxane (tetrahydropyran) or pyrrolidine substituents to probe steric/electronic effects. For example, replacing oxan-4-yl with piperidin-4-yl alters binding affinity in sulfonamide-based enzyme inhibitors .
- Biological assays : Pair SAR with kinetic assays (e.g., IC determination) and crystallography (if available) to map interactions, as seen in similar sulfonamide-protein complexes .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like carbonic anhydrase or kinases .
Q. Q4. How can researchers resolve contradictions in biological activity data caused by impurities or stereochemical variability?
A4.
- Purity reassessment : Re-analyze batches using HPLC-MS to detect trace impurities (e.g., unreacted amine or sulfonyl chloride) that may skew activity .
- Chiral resolution : If the pyrrolidine moiety is chiral, use chiral HPLC or recrystallization to isolate enantiomers, as stereochemistry significantly impacts biological activity (e.g., R vs. S configurations in pyrrolidine sulfonamides) .
- Control experiments : Compare activity against reference compounds with known purity and stereochemistry .
Q. Q5. What methodologies are suitable for studying the compound’s pharmacokinetic (PK) properties in preclinical models?
A5.
- In vitro assays : Assess metabolic stability using liver microsomes (human/rodent) and permeability via Caco-2 cells .
- In vivo PK : Administer intravenously/orally to rodents and collect plasma samples for LC-MS/MS analysis. Key parameters: , , and bioavailability .
- Protein binding : Use equilibrium dialysis to measure plasma protein binding, which affects free drug concentration .
Physicochemical and Pharmacological Data
Q. Table 1. Key Properties of this compound
Critical Considerations for Experimental Design
- Stereochemical control : Ensure chirality is preserved during synthesis (e.g., use enantiopure starting materials) .
- Batch consistency : Document reaction conditions rigorously to minimize inter-batch variability .
- Data reproducibility : Validate biological assays with positive/negative controls and replicate experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
